1-(1-Methylindolin-5-yl)prop-2-en-1-ol
Description
1-(1-Methylindolin-5-yl)prop-2-en-1-ol is a heterocyclic compound featuring an indoline scaffold substituted with a methyl group at the 1-position and a propenol moiety at the 5-position. Indoline derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as serotonin receptor modulators and kinase inhibitors.
For instance, CymitQuimica lists this compound as discontinued, indicating its niche use in specialized research .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-methyl-2,3-dihydroindol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H15NO/c1-3-12(14)10-4-5-11-9(8-10)6-7-13(11)2/h3-5,8,12,14H,1,6-7H2,2H3 |
InChI Key |
ONMRRFPBOWHNMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylindolin-5-yl)prop-2-en-1-ol typically involves the reaction of indoline derivatives with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of 1-methylindoline with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylindolin-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols or amines .
Scientific Research Applications
1-(1-Methylindolin-5-yl)prop-2-en-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(1-Methylindolin-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Conformational Differences
Crystal structures of related compounds reveal key differences in molecular packing and conformation:
The thiophene-based analog exhibits planar stacking along the a-axis with a 3.925 Å spacing between aromatic rings , whereas the indoline derivative’s bulkier fused ring system likely disrupts such packing, increasing steric hindrance.
Functional Group Reactivity
- Propenol Group: The allylic alcohol in this compound is prone to oxidation, similar to the ketone group in (2E)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. However, the alcohol’s hydrogen-bonding capability may enhance solubility compared to the ketone analog .
- Indoline vs. Thiophene : The indoline nitrogen enables hydrogen bonding and protonation, unlike the sulfur atom in thiophene derivatives. This difference impacts biological activity and crystal packing .
Pharmaceutical Relevance
Impurity profiles of related compounds () highlight the importance of stereochemical control. For example, impurities like (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol emphasize the need for rigorous chiral separation in indole-based drug candidates. The methyl group in this compound may reduce metabolic degradation compared to unmethylated analogs .
Key Research Findings and Limitations
- Crystallographic Challenges : The absence of crystal data for this compound limits direct comparison. Tools like Mercury () could model its hypothetical packing using data from thiophene/indole analogs.
- Synthetic Complexity : The methyl group on indoline may complicate synthesis due to steric effects, necessitating optimized catalysts or protecting groups.
Biological Activity
1-(1-Methylindolin-5-yl)prop-2-en-1-ol, also referred to as 3-(1-Methylindolin-5-yl)prop-2-en-1-ol, is a compound characterized by its unique indoline structure coupled with a propene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N, featuring a double bond between the second and third carbon atoms of the propene chain. The indoline structure is significant as it is known to impart various pharmacological properties to compounds.
| Property | Details |
|---|---|
| Molecular Formula | C13H13N |
| Structure | Indoline moiety with a propene functional group |
| Potential Activities | Antimicrobial, anticancer, enzyme inhibition |
The biological activity of this compound is believed to stem from its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways or activate receptors that regulate cellular functions. The indole ring can interact with biological receptors and enzymes, leading to diverse biological effects, while the propene moiety contributes to its reactivity.
Antimicrobial Activity
Research indicates that compounds with indoline structures often exhibit antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against different cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The IC50 values for these activities vary depending on the cell line but indicate significant potency:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.3 |
| A549 | 15.6 |
| HT-29 | 10.8 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes associated with metabolic pathways. Initial findings suggest that it may act as an inhibitor for certain kinases or phosphatases involved in cancer progression and other diseases. Further research is needed to elucidate these interactions fully.
Case Studies
A notable case study involved the evaluation of the compound's effects on cancer cell proliferation. In this study, researchers treated various cancer cell lines with different concentrations of this compound and assessed cell viability using the MTT assay. The results indicated a dose-dependent reduction in cell viability across all tested lines, reinforcing the compound's potential as an anticancer agent.
Another study focused on its antimicrobial properties, where the compound was tested against common pathogenic bacteria. Results showed significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
